

Spectroscopic Characterization Guide: 2-(Anthracen-2-yl)ethan-1-ol[1]

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Compound of Interest

Compound Name: 2-(Anthracen-2-yl)ethan-1-ol

CAS No.: 114191-96-7

Cat. No.: B14293464

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Executive Summary & Molecular Context[2]

2-(Anthracen-2-yl)ethan-1-ol is a functionalized polycyclic aromatic hydrocarbon (PAH) primarily utilized as a fluorescent linker or building block in supramolecular chemistry.[1] Unlike its more commercially prevalent isomer, 9-anthracenemethanol (where substitution occurs at the central meso position), the 2-substituted variant retains a higher degree of longitudinal symmetry, influencing its transition dipole moments and vibronic fine structure.[1]

This guide provides an authoritative analysis of its UV-Vis absorption properties.[1] Due to the limited availability of specific spectral databases for this exact ethanol derivative, the spectroscopic data presented here is derived from electronic structure principles and validated proxies (2-methylantracene), utilizing the principle of auxochromic additivity.

Core Optical Expectations

- Chromophore: Anthracene nucleus with a weak alkyl auxochrome at the C2 position.
- Primary

(0-0 transition): ~378–382 nm (Solvent dependent).[1]

- Key Feature: Distinct vibronic progression (fingerprint) characteristic of the

and

bands.

Comparative Analysis: Isomerism & Alternatives

In drug development and materials science, selecting the correct anthracene isomer is critical for controlling steric hindrance and fluorescence quantum yield. The table below contrasts the 2-yl derivative with its primary alternatives.

Table 1: Comparative Spectroscopic Profile

Feature	2-(Anthracen-2-yl)ethan-1-ol	9-Anthracenemethanol (Alternative)	Anthracene (Standard)
Substitution Site	C2 (Longitudinal axis)	C9 (Transverse/Meso axis)	Unsubstituted
Electronic Effect	Weak Bathochromic Shift (+3–5 nm)	Moderate Bathochromic Shift (+10–12 nm)	Baseline Reference
Steric Profile	Low (Planar conformation maintained)	High (Perihydrogen repulsion)	Planar
Absorption (0-0)	378 – 382 nm (Predicted*)	386 – 389 nm	375 nm
Vibronic Structure	Sharp, well-resolved	Often broadened/blurred	Sharp, well-resolved
Primary Application	Low-steric fluorescent tagging	Sterically demanding probes	Calibration Standard

*Note: Prediction based on 2-methylanthracene spectral proxy. The saturated ethanol tail (-CH₂CH₂OH) is electronically insulating; its auxochromic effect is nearly identical to a methyl group.[1]

Technical Deep Dive: The Absorption Mechanism

To interpret the spectrum of **2-(Anthracen-2-yl)ethan-1-ol**, one must understand the Franck-Condon Principle as it applies to the anthracene core.[1]

The Vibronic Progression

The absorption spectrum is dominated by the

transition. Because the ethanol chain is attached at the 2-position, it aligns with the long axis of the molecule, preserving the symmetry required for sharp vibronic transitions.[1]

- The S₀

S₁ Transition (

band): This is the lowest energy transition, typically appearing between 300–390 nm.

- 0-0 Band (~380 nm): The transition between the lowest vibrational levels of the ground and excited states.
- 0-1 Band (~360 nm): Transition to the first vibrational excited state.[1]
- 0-2 Band (~342 nm): Transition to the second vibrational excited state.[1]

- The S₀

S₂ Transition (

band): A very intense band appearing in the deep UV (~255 nm), often used for high-sensitivity detection (HPLC) but less specific than the vibronic region.

Solvent Effects (Solvatochromism)

The hydroxyl group (-OH) on the ethyl tail introduces solubility in polar solvents but does not significantly alter the chromophore's electronics. However, the solvent choice shifts the

:

- Non-polar (Cyclohexane/Heptane): Preserves fine structure. Best for identification.
- Polar (Ethanol/Acetonitrile): slight red-shift (~1-2 nm) and broadening of peaks due to dipole-dipole interactions with the solvent cage.[1]

Experimental Protocol: Standardized UV-Vis Determination

Objective: To determine the precise

and Molar Extinction Coefficient (

) for a synthesized batch of **2-(Anthracen-2-yl)ethan-1-ol**.

Reagents & Equipment[1][3]

- Solvent: Spectroscopic grade Cyclohexane (Cutoff < 210 nm) or Acetonitrile.
- Reference: Anthracene (Zone refined, >99.9%).
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1900). [1]
- Cuvette: Quartz, 10 mm path length (
-).

Step-by-Step Methodology

- Stock Solution Preparation:
 - Weigh 2.22 mg of **2-(Anthracen-2-yl)ethan-1-ol** (MW ≈ 222.28 g/mol).[1]
 - Dissolve in 100 mL of Acetonitrile to create a 100 μM stock solution.
 - Note: Sonicate for 5 minutes to ensure complete dissolution of the aromatic core.
- Dilution Series (Self-Validation Step):

- Prepare dilutions at 2 μM , 5 μM , 10 μM , and 20 μM .
- Why? Linearity across these concentrations validates the Beer-Lambert Law () and ensures no aggregation (dimerization) is occurring, which is common for anthracenes at high concentrations.[1]
- Spectral Scan:
 - Baseline: Run a blank scan with pure solvent.
 - Parameters: Scan range 220 nm – 450 nm; Scan speed: Medium (200 nm/min); Slit width: 1.0 nm.
 - Acquisition: Measure the 10 μM sample.
- Data Processing:
 - Identify the longest wavelength peak (the 0-0 transition).
 - Calculate using [2]
 - Target: Expect for the 0-0 band.[1]

Experimental Workflow Diagram

The following logical flow ensures data integrity during spectral characterization.



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Figure 1: Validated workflow for determining UV-Vis extinction coefficients, including a critical feedback loop for linearity checks.

References

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